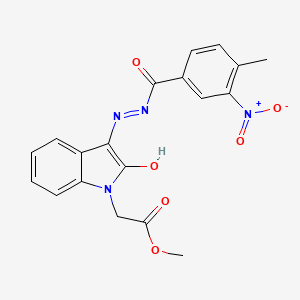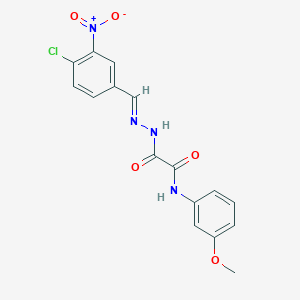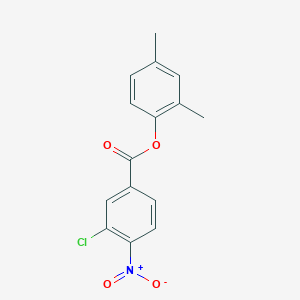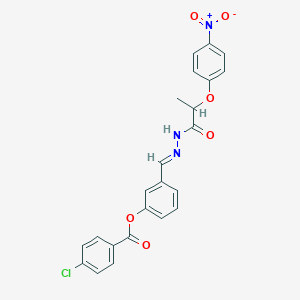
Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that features a unique structure combining a nitrobenzoyl group, a hydrazono group, and an oxoindolinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-4-nitrobenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with isatin to form the hydrazono-indolinone derivative. Finally, esterification with methanol yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and solvents is also emphasized to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester group to a carboxylic acid.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazono group can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity. The oxoindolinyl moiety can interact with various enzymes and receptors, influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-methyl-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate
- Dimethyl 2-((4-methyl-3-nitrobenzoyl)amino)terephthalate
- Ethyl 2-((4-methyl-3-nitrobenzoyl)amino)benzoate
Uniqueness
Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazono and oxoindolinyl groups distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and biological interactions.
Eigenschaften
CAS-Nummer |
624726-23-4 |
|---|---|
Molekularformel |
C19H16N4O6 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
methyl 2-[2-hydroxy-3-[(3-methyl-4-nitrobenzoyl)diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C19H16N4O6/c1-11-9-12(7-8-14(11)23(27)28)18(25)21-20-17-13-5-3-4-6-15(13)22(19(17)26)10-16(24)29-2/h3-9,26H,10H2,1-2H3 |
InChI-Schlüssel |
BJKARROATFBISS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-5-bromo-3-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12024834.png)

![2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B12024849.png)
![ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024856.png)






![3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide](/img/structure/B12024901.png)



